Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate typically involves the reaction of 4-amino-1-methylpiperidine with methyl chloroacetate under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Methyl 4-aminopiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.
4-Amino-1-methylpiperidine: The parent compound without the ester group.
Uniqueness
Methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-(4-amino-1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-11-4-3-8(10)7(6-11)5-9(12)13-2/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
OKVUMTULIRGBLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC(=O)OC)N |
Origin of Product |
United States |
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